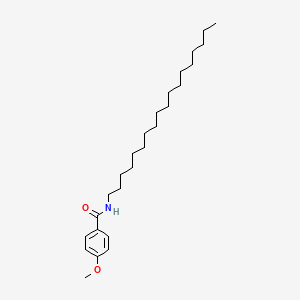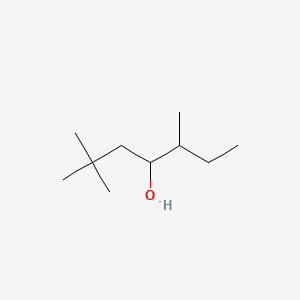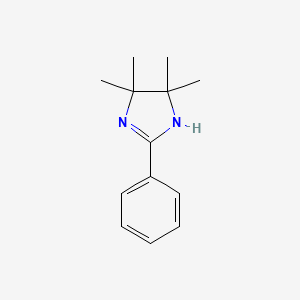
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring an imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1H-imidazole can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the cyclization of α-haloketones with ammonia or primary amines.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. The use of palladium or nickel catalysts in the cyclization reactions is common .
Análisis De Reacciones Químicas
Types of Reactions: 4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding imidazoline.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Imidazole oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1H-imidazole has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. The exact pathways depend on the specific application and target .
Comparación Con Compuestos Similares
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Known for its use in Suzuki coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in borylation and hydroboration reactions.
Uniqueness: 4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Propiedades
Número CAS |
66166-73-2 |
|---|---|
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C13H18N2/c1-12(2)13(3,4)15-11(14-12)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,14,15) |
Clave InChI |
XKIFFEQNWCPQSW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N=C(N1)C2=CC=CC=C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


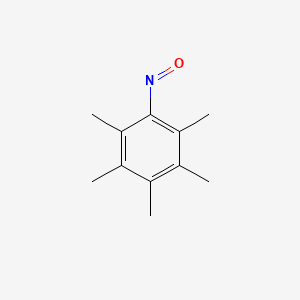
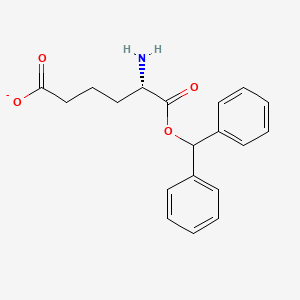
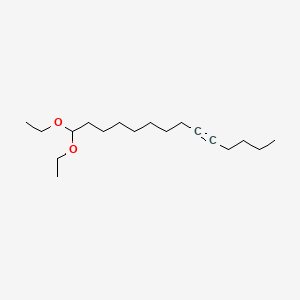
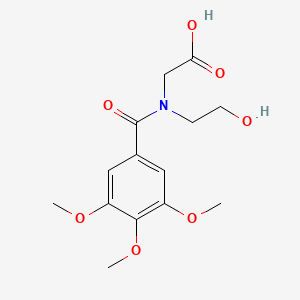
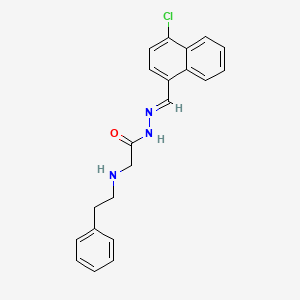
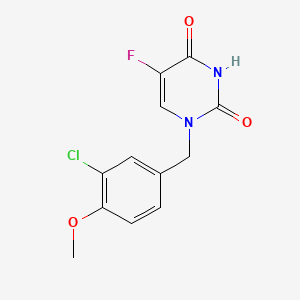
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
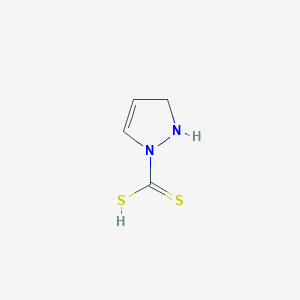
![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
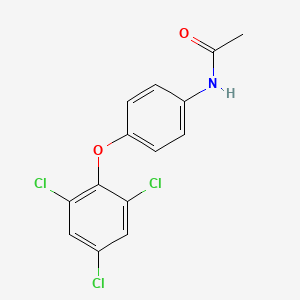

![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
